2-[4-(Fluorosulfonyl)phenyl]acetic acid
Description
Contextualization of Fluorinated Phenylacetic Acid Derivatives
Phenylacetic acid is an organic compound featuring a phenyl group attached to a carboxylic acid functional group. wikipedia.orgnih.gov Derivatives of this core structure are significant in various scientific fields, including medicinal chemistry. The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov Consequently, fluorinated phenylacetic acid derivatives are a class of compounds actively synthesized and investigated for potential applications, including the development of novel therapeutic agents. nih.goveurekaselect.comgoogle.comgoogle.com
Significance of the Fluorosulfonyl Moiety in Molecular Design and Functionality
The defining feature of 2-[4-(Fluorosulfonyl)phenyl]acetic acid is the fluorosulfonyl (-SO2F) moiety. This functional group is recognized in chemical biology as a "privileged warhead" for covalent modification of proteins. rsc.org Unlike less stable analogs such as sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity, possessing sufficient stability in aqueous environments while being capable of reacting with nucleophilic amino acid residues within proteins. rsc.orgresearchgate.net
This reactivity allows the fluorosulfonyl group to form strong, stable covalent bonds with specific amino acids, most notably serine, tyrosine, lysine, and histidine, often found in the binding sites of enzymes and other proteins. rsc.orgnih.govnih.gov This ability to act as a latent electrophile makes it a cornerstone in the design of covalent inhibitors, which can permanently deactivate a target protein, offering advantages in potency and duration of action compared to non-covalent inhibitors. nih.gov
Overview of Research Trajectories for this compound
The primary research application of this compound is as a versatile synthetic intermediate for the construction of targeted covalent molecules. Its structure provides two key points for chemical elaboration: the carboxylic acid group and the reactive fluorosulfonyl group.
Development of Covalent Inhibitors and Probes: Researchers utilize this compound as a foundational piece for creating highly specific enzyme inhibitors and activity-based probes. The typical strategy involves chemically linking the carboxylic acid end of the molecule to a larger "scaffold" designed to have an affinity for a specific protein target. This scaffold guides the entire molecule to the protein's binding site, whereupon the fluorosulfonyl "warhead" can react with a nearby nucleophilic amino acid residue, forming a permanent covalent bond. rsc.org This approach has been instrumental in developing tools to study enzyme function and to design potential drugs for a variety of diseases. rsc.orgacs.org
Fragment-Based Ligand Discovery: The compound also serves as a valuable fragment in fragment-based screening approaches. In this methodology, small, simple molecules ("fragments") are screened for weak binding to a biological target. Fragments that show promising interactions, such as this compound, can then be elaborated or linked together to build more potent and selective ligands. The inherent reactivity of the fluorosulfonyl group makes it an attractive component for designing fragments that can identify and covalently label binding pockets on proteins.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorosulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARMWPGASRMINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309031 | |
| Record name | 4-Fluorosulfonylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-57-3 | |
| Record name | NSC210837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorosulfonylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(fluorosulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Fluorosulfonyl Phenyl Acetic Acid and Analogues
Established Synthetic Pathways to 2-[4-(Fluorosulfonyl)phenyl]acetic acid
Traditional methods for synthesizing this compound have often relied on multi-step sequences starting from readily available precursors. These routes focus on the introduction of the sulfonyl fluoride (B91410) moiety and the elaboration of the acetic acid side chain.
Strategies Involving Diazotization and Subsequent Transformations
Diazotization of an aromatic amine is a classic and versatile strategy for introducing a variety of functional groups onto an aromatic ring, including fluorine. The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, is a common method for introducing a fluorine atom. thieme-connect.de In the context of synthesizing fluorosulfonylated compounds, a related pathway can be envisioned starting from an aminosulfonyl chloride precursor.
A general approach involves the diazotization of an appropriate aminophenylacetic acid derivative. For instance, a synthetic route could begin with 4-aminophenylacetic acid. This starting material can be converted to the corresponding diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form a sulfonyl chloride intermediate. Subsequent fluorination of the sulfonyl chloride with a fluoride source yields the desired fluorosulfonyl group.
Another pathway involves starting with a nitro-substituted precursor, which is reduced to the amine, then subjected to diazotization and subsequent fluorosulfonation. For example, a process for preparing 2,4,5-trifluorophenylacetic acid involves the reduction of a nitro group, followed by amino diazotization and fluorination. google.com A patent describes a method for preparing fluoro phenylacetic acids that involves a diazotization addition reaction where a substituted aniline (B41778) is reacted with vinylidene chloride in the presence of a diazo reagent and a copper-series catalyst, followed by hydrolysis to yield the final product. google.com
Table 1: Key Diazotization-Based Reactions
| Reaction Name | Description | Key Reagents |
|---|---|---|
| Balz-Schiemann Reaction | Conversion of an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. thieme-connect.de | NaNO₂, HBF₄ |
| Sandmeyer-type Reaction | Conversion of a diazonium salt to an aryl sulfonyl chloride. | SO₂, CuCl |
Approaches to Fluorinated Phenylacetic Acid Skeletons
One of the most traditional methods is the hydrolysis of a corresponding benzyl (B1604629) cyanide. orgsyn.org For example, 4-(fluorosulfonyl)benzyl cyanide could be hydrolyzed under acidic or basic conditions to yield this compound. Another established route is the reduction of corresponding mandelic acids. However, this method is generally more effective for electron-rich substrates and does not work as well for substrates with electron-withdrawing groups like fluorine. google.com
More contemporary methods often employ palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, can be used to form the C-C bond between the aromatic ring and the acetic acid moiety. inventivapharma.com A synthetic strategy could involve coupling a boronic acid or ester derivative of the fluorosulfonylated aromatic ring with a suitable two-carbon synthon for the acetic acid side chain. inventivapharma.com Carbonylation of benzyl halides also presents a viable route. An improved method for synthesizing phenylacetic acid derivatives involves the palladium-catalyzed carbonylation of benzyl chlorides, which offers a mild and effective means of preparation. researchgate.net
Table 2: Methods for Phenylacetic Acid Synthesis
| Method | Starting Material | Key Reagents/Catalysts |
|---|---|---|
| Benzyl Cyanide Hydrolysis | Substituted Benzyl Cyanide | H₂SO₄ or NaOH orgsyn.org |
| Mandelic Acid Reduction | Substituted Mandelic Acid | Reduction agents google.com |
| Suzuki Coupling | Aryl Boronic Acid/Ester | Palladium catalyst, Base inventivapharma.com |
Novel Synthetic Strategies for Related Fluorosulfonylated Aromatic Compounds
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of sulfonyl fluorides and their precursors.
Eco-Friendly Approaches for Sulfonyl Fluoride Synthesis
The development of "green" chemistry protocols is a major focus of modern synthetic research. In the context of sulfonyl fluoride synthesis, traditional methods often use hazardous reagents like sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). osaka-u.ac.jpeurekalert.org
Recently, a research group has developed a safe, cost-effective, and environmentally friendly method to synthesize sulfonyl fluorides by reacting thiols and disulfides with SHC5® and potassium fluoride (KF). osaka-u.ac.jpeurekalert.orgsciencedaily.com This green synthetic process is notable for producing only non-toxic sodium and potassium salts as by-products, minimizing environmental impact. eurekalert.orgsciencedaily.com The method is applicable to a broad range of substrates, including aromatic, aliphatic, and heterocyclic compounds. osaka-u.ac.jp Another study introduced efficient and eco-friendly protocols for sulfonyl fluoride synthesis using stable substrates like disulfides or thiols, with potassium fluoride as the fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant. acs.org This approach avoids the challenges associated with the instability of sulfonyl chlorides and the hazardous nature of reagents used in older methods. acs.org
Another eco-conscious approach involves the catalytic halogen exchange of sulfonyl chlorides with potassium fluoride, mediated by a crown ether, to produce sulfonyl fluorides with high purity and yield. mdpi.com
Utilization of Precursors in Advanced Preparations
Modern synthetic strategies increasingly rely on novel precursors to generate reactive intermediates under mild conditions. Radical-based reactions have emerged as a powerful tool for constructing complex molecules.
The generation of the FSO₂ radical under electrochemical conditions has been reported, leading to a new method for synthesizing β-keto sulfonyl fluorides via the oxo-fluorosulfonylation of alkynes. researchgate.net Another innovative approach uses 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts as effective, bench-stable, and easy-to-handle redox-active radical precursors for the hydro-fluorosulfonylation of alkenes. researchgate.netresearchgate.net
Diaryliodonium salts have also been employed as aryl radical precursors in a process that involves a radical sulfur dioxide insertion and fluorination strategy. researchgate.net This method utilizes the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfonyl source and potassium bifluoride as the fluorine source, proceeding under organophotocatalysis. researchgate.net
Table 3: Precursors in Novel Sulfonyl Fluoride Synthesis
| Precursor Type | Description | Application |
|---|---|---|
| Thiols/Disulfides | Stable and readily available starting materials. sciencedaily.comacs.org | Eco-friendly synthesis of sulfonyl fluorides using KF and a green oxidant. sciencedaily.comacs.org |
| FABI Salts | Bench-stable, redox-active radical precursors. researchgate.netresearchgate.net | Radical hydro-fluorosulfonylation of alkenes. researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorosulfonyl Phenyl Acetic Acid
Reactivity of the Fluorosulfonyl Group
The fluorosulfonyl group is a powerful electrophilic hub, characterized by a delicate balance between stability and reactivity. This duality is central to its utility, particularly in the realm of covalent inhibitor design and bioconjugation.
Nucleophilic Displacement Reactions at the Sulfur(VI) Center
The sulfur atom in the fluorosulfonyl group is highly electrophilic and susceptible to attack by a variety of nucleophiles, leading to the displacement of the fluoride (B91410) ion. This reaction is the cornerstone of the utility of aryl sulfonyl fluorides. While generally stable in aqueous media, their reactivity can be significantly enhanced in the presence of appropriate nucleophiles.
The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. Common nucleophiles include amines, phenols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the reaction with primary and secondary amines to form sulfonamides is a widely employed transformation.
Table 1: Representative Nucleophilic Displacement Reactions at the Fluorosulfonyl Group
| Nucleophile | Product | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Sulfonamide (Ar-SO₂-NHR) | Aprotic solvent (e.g., THF, CH₂Cl₂), often with a base (e.g., triethylamine) |
| Phenol (Ar'-OH) | Sulfonate Ester (Ar-SO₂-OAr') | Base (e.g., pyridine, triethylamine) in an aprotic solvent |
This table presents generalized reaction conditions for aryl sulfonyl fluorides.
Exploration of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" platform, and compounds like 2-[4-(fluorosulfonyl)phenyl]acetic acid are key players in this field. sigmaaldrich.com SuFEx reactions are characterized by their high efficiency, selectivity, and broad functional group tolerance, allowing for the rapid and reliable assembly of complex molecules under mild conditions. ucl.ac.uk
The core of SuFEx chemistry is the reaction of a sulfonyl fluoride with a silyl-protected nucleophile, such as a silyl (B83357) ether of a phenol, to form a sulfonate ester. nih.gov The reaction is typically catalyzed by a base and is driven by the formation of a strong silicon-fluorine bond. nih.gov This methodology has been widely adopted for the synthesis of polymers, materials, and biologically active molecules. sigmaaldrich.com The ability of the fluorosulfonyl group to act as a "hub" for connecting molecular fragments makes this compound a valuable building block in modular synthesis. researchgate.net
Radical Pathways and Photochemical Activation
Beyond its ionic reactivity, the fluorosulfonyl group can also participate in radical reactions. Photochemical activation provides a mild and efficient method for generating sulfonyl radicals from aryl sulfonyl fluorides. Under visible light irradiation in the presence of a suitable photocatalyst, the strong sulfur-fluorine bond can be homolytically cleaved to generate a fluorosulfonyl radical.
This reactive intermediate can then engage in a variety of transformations, such as addition to alkenes and alkynes, enabling the formation of new carbon-sulfur bonds. This photoredox-catalyzed approach expands the synthetic utility of sulfonyl fluorides, providing access to a diverse range of organosulfur compounds under mild conditions.
Reactivity of the Acetic Acid Moiety
The carboxylic acid group of this compound offers a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger molecular architectures and the development of functional probes.
Carboxylic Acid Functionalization and Derivatization
The carboxylic acid functionality is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and are crucial for modifying the properties and applications of the parent molecule.
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. This reaction is often used to protect the carboxylic acid or to modulate the lipophilicity of the molecule. nih.govmasterorganicchemistry.com
Amide Bond Formation: The coupling of the carboxylic acid with a primary or secondary amine, typically mediated by a coupling reagent (e.g., DCC, EDC), results in the formation of a stable amide bond. luxembourg-bio.com This reaction is extensively used in peptide synthesis and for linking the molecule to biomolecules. rsc.org The use of various coupling reagents can influence the efficiency and mildness of the amide bond formation. luxembourg-bio.com
Table 2: Common Derivatization Reactions of the Acetic Acid Moiety
| Reagent | Product | Typical Reaction Conditions |
|---|---|---|
| Alcohol (R-OH) / Acid Catalyst | Ester | Reflux in excess alcohol with a catalytic amount of strong acid (e.g., H₂SO₄) masterorganicchemistry.com |
| Amine (R-NH₂) / Coupling Reagent | Amide | Aprotic solvent (e.g., DMF, CH₂Cl₂), room temperature |
This table outlines standard procedures for the derivatization of carboxylic acids.
Condensation and Acylation Reactions in Probe Development
The carboxylic acid group serves as a key anchoring point for the construction of chemical probes. By converting the carboxylic acid to a more reactive species, such as an activated ester or an acid chloride, it can readily undergo condensation and acylation reactions with nucleophilic groups on target molecules or reporter tags. nih.gov
For instance, the activated carboxylic acid can be coupled with an amine-containing fluorescent dye to generate a fluorescent probe. nih.gov This strategy allows for the visualization and tracking of the molecule within biological systems. Similarly, it can be used to acylate specific amino acid residues in proteins, enabling the development of activity-based probes for studying enzyme function. nih.gov The ability to attach various reporter groups (e.g., fluorophores, biotin) through the carboxylic acid handle makes this compound a versatile scaffold for creating customized chemical probes.
Synergistic Reactivity and Chemo- or Regioselectivity
The presence of both a highly reactive fluorosulfonyl group and a versatile carboxylic acid group on the same aromatic scaffold suggests the potential for synergistic effects and selective reactivity. These two groups exhibit distinct chemical behaviors, which can be leveraged to direct reactions in a chemo- or regioselective manner.
Chemoselectivity:
The differential reactivity of the fluorosulfonyl and carboxylic acid groups allows for chemoselective transformations. Sulfonyl fluorides are known to react readily with nucleophiles, a reactivity harnessed in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. This reaction is characterized by its high efficiency and specificity, proceeding under mild conditions. In contrast, the carboxylic acid group can undergo a variety of transformations, such as esterification, amidation, or reduction, often under different reaction conditions.
This orthogonality in reactivity allows for the selective functionalization of one group while leaving the other intact. For instance, the fluorosulfonyl group can be selectively targeted by nucleophiles in the presence of a base, while the carboxylic acid can be activated for esterification or amidation using coupling agents under neutral or acidic conditions.
Potential Chemoselective Reactions:
| Reactant | Reagent and Conditions | Selective Functionalization |
| Nucleophile (e.g., amine, alcohol) | Base (e.g., triethylamine), room temperature | At the sulfonyl fluoride group (sulfonylation) |
| Alcohol | Acid catalyst (e.g., H₂SO₄), heat | At the carboxylic acid group (esterification) |
| Amine | Coupling agent (e.g., DCC, EDC), room temperature | At the carboxylic acid group (amidation) |
Regioselectivity:
The substituents on the phenyl ring, the -(CH₂)COOH and -SO₂F groups, direct the regioselectivity of electrophilic aromatic substitution reactions. The acetic acid moiety is generally considered an ortho-, para-directing group due to the activating nature of the alkyl chain, although the carboxyl group itself can be deactivating. The fluorosulfonyl group is a strongly deactivating and meta-directing group due to the electron-withdrawing nature of the sulfonyl moiety.
The opposing directing effects of these two substituents could lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions. The precise position of substitution would likely depend on the nature of the electrophile and the reaction conditions. For instance, under kinetic control, substitution might be favored at the position most activated by the phenylacetic acid group, while under thermodynamic control, a different isomer might be formed.
Furthermore, modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for achieving regioselective modifications of the aromatic ring that are not governed by the inherent directing effects of the existing substituents. These techniques could potentially be employed for the selective functionalization of specific C-H bonds in this compound.
Derivatization and Functionalization Strategies
Covalent Modifications via the Carboxylic Acid Functionality
The carboxylic acid moiety of 2-[4-(fluorosulfonyl)phenyl]acetic acid serves as a classical handle for a variety of covalent modifications, most notably the formation of amides and esters. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity, facilitating nucleophilic attack by an amine or an alcohol.
Amide Bond Formation: The synthesis of amides from carboxylic acids is a cornerstone of organic synthesis, often requiring the use of coupling reagents to facilitate the reaction between the carboxylic acid and a primary or secondary amine. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile. luxembourg-bio.com Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also widely employed for their efficiency and mild reaction conditions. mq.edu.au A more recent development involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a mediator for the direct coupling of carboxylic acids and amines at room temperature, offering a highly efficient and practical method for amide synthesis. rsc.org These methods allow for the linkage of diverse amine-containing molecules to the acetic acid side chain, providing a modular approach to library synthesis.
Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com This strategy is effective for producing a wide range of esters, from simple alkyl esters to more complex structures derived from functionalized alcohols. nih.govjocpr.com For instance, phenylacetic acid derivatives are readily esterified with various alcohols under these conditions. nih.govjocpr.com
The table below summarizes common methods for modifying the carboxylic acid functionality.
| Reaction Type | Reagents and Conditions | Product |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DCM, DMF) | 2-(4-(fluorosulfonyl)phenyl)-N-R-acetamide |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | R-2-(4-(fluorosulfonyl)phenyl)acetate |
Transformations Involving the Fluorosulfonyl Group as a Reactive Handle
The fluorosulfonyl group (-SO₂F) is a stable yet reactive electrophile, making it a valuable functional group for covalent modifications. It is notably less reactive than its sulfonyl chloride counterpart, providing greater stability to various reaction conditions, yet it readily reacts with strong nucleophiles. This reactivity is central to the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm.
Sulfonamide Synthesis: The most prominent reaction of the fluorosulfonyl group is its conversion to a sulfonamide. This is achieved by reacting this compound or its derivatives with a primary or secondary amine. organic-chemistry.org The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable S-N bond. luxembourg-bio.com This transformation is robust and can be performed with a wide variety of amines, providing access to a diverse library of sulfonamide derivatives. ucl.ac.uk This reaction is often facilitated by a base to scavenge the hydrofluoric acid (HF) byproduct.
Hydrolysis to Sulfonic Acid: Under certain conditions, typically involving strong aqueous acid or base and elevated temperatures, the fluorosulfonyl group can be hydrolyzed to the corresponding sulfonic acid (-SO₃H). cas.cn While sulfonyl fluorides are generally stable to hydrolysis under mild conditions, this transformation can be intentionally induced to introduce a highly polar and acidic functional group. The resulting sulfonic acids are strong acids with various applications, including their use as catalysts or as water-solubilizing moieties. cas.cn
The following table illustrates key transformations of the fluorosulfonyl group.
| Reaction Type | Reagents and Conditions | Product |
| Sulfonamide Formation | Amine (R¹R²NH), Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 2-[4-(R¹R²N-sulfonyl)phenyl]acetic acid |
| Hydrolysis | H₂O, Acid or Base Catalyst, Heat | 2-[4-(sulfo)phenyl]acetic acid |
Rational Design and Synthesis of Advanced Chemical Probes and Conjugates
The unique combination of a modifiable carboxylic acid and a protein-reactive fluorosulfonyl group makes this compound an ideal starting point for the rational design of advanced chemical tools. These tools include activity-based protein profiling (ABPP) probes and targeted bioconjugates. nih.gov
An activity-based probe (ABP) is a chemical tool designed to covalently label active enzymes or other functional proteins within a complex biological system. nih.gov A typical ABP consists of three key components: a reactive group (or "warhead") that forms a covalent bond with the protein target, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.govrsc.org
In probes derived from this compound, the roles of these components are clearly defined:
Reactive Group (Warhead): The fluorosulfonyl moiety serves as the electrophilic warhead. It is known to covalently react with nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine found in the binding sites of various proteins. nih.gov
Scaffold and Recognition Element: The phenylacetic acid core acts as the central scaffold. While it provides a basic structure, the recognition element is typically introduced through modification of the carboxylic acid. By attaching different molecular fragments via an amide or ester linkage, the probe can be tailored to target specific proteins or enzyme families.
Reporter Tag and Linker: The carboxylic acid functionality is also the attachment point for a reporter tag, often via a flexible linker. mq.edu.au This allows for the visualization or enrichment of probe-labeled proteins after covalent modification has occurred.
The synthesis of such probes involves a modular approach. First, the carboxylic acid is coupled with a linker that terminates in another functional group, such as an alkyne or azide, suitable for "click chemistry." In a subsequent step, a reporter tag (e.g., a fluorescent dye or biotin) is attached to the linker. This stepwise synthesis allows for the creation of a variety of probes with different targeting and reporting capabilities from a common intermediate. nih.govacs.org
The table below outlines the components of a chemical probe designed from this scaffold.
| Probe Component | Function | Corresponding Moiety |
| Reactive Group | Covalently modifies the target protein | Fluorosulfonyl group (-SO₂F) |
| Scaffold | Provides the core molecular framework | Phenylacetic acid core |
| Recognition Element | Confers specificity for the target protein | Attached to the carboxylic acid via an amide/ester bond |
| Linker/Reporter Tag | Enables detection and isolation of labeled proteins | Attached to the carboxylic acid |
Applications in Chemical Biology and Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
Beyond its applications in chemical biology, 2-[4-(Fluorosulfonyl)phenyl]acetic acid serves as a valuable building block for synthetic organic chemists. Its two distinct functional groups provide orthogonal handles for constructing more complex, fluorinated molecules.
The presence of both a carboxylic acid and a fluorosulfonyl group on the same scaffold makes this compound an ideal starting point or intermediate for the synthesis of diverse libraries of fluorinated compounds. Each functional group can be independently modified through a variety of well-established chemical reactions.
The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for the attachment of a wide range of other molecules. Simultaneously, the fluorosulfonyl group can be reacted with various nucleophiles to form sulfonamides or sulfonate esters. This dual reactivity allows chemists to systematically and rapidly generate a large number of distinct fluorinated derivatives from a single, common intermediate. This strategy is highly efficient in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers explore how modifying different parts of a molecule affects its biological activity.
| Functional Group | Potential Reactions | Resulting Functional Group |
| Carboxylic Acid | Esterification (with alcohols) | Ester |
| Amidation (with amines) | Amide | |
| Conversion to Acid Chloride | Acid Chloride | |
| Reduction | Alcohol | |
| Fluorosulfonyl | Reaction with Amines | Sulfonamide |
| Reaction with Phenols/Alcohols | Sulfonate Ester | |
| Suzuki Coupling (with boronic acids) | Aryl Sulfone |
This table outlines the synthetic versatility of this compound as an intermediate.
The compound is an exemplar of the reagents used in fluorosulfonylation reactions, particularly those related to the principles of "click chemistry." Specifically, it is a key player in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of powerful and reliable reactions for creating molecular connections.
In this context, the -SO2F group acts as a stable yet reactive hub. Under specific conditions, often catalyzed, it readily reacts with silyl (B83357) ethers or amines to form sulfonate esters or sulfonamides, respectively. The reaction is highly efficient, produces minimal byproducts, and is often compatible with a wide range of other functional groups, fulfilling many of the criteria for a "click" reaction. The use of building blocks like this compound contributes to the growing toolbox of SuFEx reactions, enabling chemists to rapidly construct complex molecules with high yields and purity.
Reagent in Catalagic and Stoichiometric Organic Transformations
This compound is a bifunctional organic compound that holds significant potential as a versatile reagent in both catalytic and stoichiometric organic transformations. Its utility stems from the presence of two key reactive sites: the fluorosulfonyl group (-SO₂F) attached to the aromatic ring and the carboxylic acid moiety (-COOH) of the acetic acid side chain. These functional groups can undergo a variety of chemical reactions, allowing the molecule to serve as a valuable building block in the synthesis of more complex structures.
The fluorosulfonyl group is a key player in the realm of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. ccspublishing.org.cnsigmaaldrich.com This group acts as a highly efficient electrophile that can react with a wide range of nucleophiles to form stable sulfonyl linkages. ccspublishing.org.cnresearchgate.net The stability of the S-F bond, compared to other sulfonyl halides, makes sulfonyl fluorides robust yet chemoselective reagents. nih.gov They are generally resistant to hydrolysis and reduction, which allows for their use in a variety of reaction conditions. nih.govmdpi.com
The carboxylic acid function of the phenylacetic acid portion of the molecule offers another avenue for synthetic transformations. Carboxylic acids are fundamental functional groups in organic chemistry, participating in a wide array of reactions such as esterification, amidation, and conversion to acid chlorides. acs.orgwikipedia.org The phenylacetic acid motif itself is a common structural element in many biologically active compounds and can be a precursor for various synthetic manipulations. wikipedia.orgnih.gov
Stoichiometric Transformations:
In stoichiometric applications, this compound can be employed as a key starting material for the synthesis of derivatives functionalized at either the sulfonyl fluoride or the carboxylic acid group.
Reactions involving the Fluorosulfonyl Group: The fluorosulfonyl moiety is an excellent electrophile for reactions with nucleophiles. For instance, it can react with primary and secondary amines to yield sulfonamides, or with alcohols and phenols to produce sulfonate esters. ccspublishing.org.cnresearchgate.net These reactions typically proceed under mild conditions and offer high yields.
| Nucleophile | Product |
| Primary Amine (R-NH₂) | N-substituted sulfonamide |
| Secondary Amine (R₂NH) | N,N-disubstituted sulfonamide |
| Alcohol (R-OH) | Sulfonate ester |
| Phenol (Ar-OH) | Aryl sulfonate ester |
Reactions involving the Carboxylic Acid Group: The carboxylic acid group can be readily converted into a variety of other functional groups. For example, esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst. acs.org Amides can be formed through coupling reactions with amines, often facilitated by a coupling agent.
| Reagent | Product |
| Alcohol (R-OH) / Acid Catalyst | Ester |
| Amine (R-NH₂) / Coupling Agent | Amide |
| Thionyl Chloride (SOCl₂) | Acid Chloride |
Catalytic Transformations:
While direct catalytic applications of this compound as a catalyst itself are not widely reported, its derivatives can be utilized in catalytic processes.
As a Ligand Precursor: The molecule can be functionalized to create ligands for transition metal catalysis. For example, the carboxylic acid can be converted to an amide bearing a coordinating group, or the aromatic ring could be further functionalized. These ligands could then be used to prepare catalysts for a range of organic transformations.
In Phase-Transfer Catalysis: Phenylacetic acid derivatives can be employed in phase-transfer catalysis, for example, in esterification reactions. acs.org The lipophilic nature of the phenyl ring combined with the hydrophilic carboxylic acid or its salt can facilitate the transfer of reagents between immiscible phases.
The dual functionality of this compound makes it a valuable tool for synthetic chemists, enabling the construction of diverse molecular architectures with potential applications in medicinal chemistry, materials science, and chemical biology.
Analytical Characterization Methodologies for Research and Derivatives
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is a cornerstone for elucidating the molecular structure of newly synthesized derivatives. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and confirm the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-[4-(Fluorosulfonyl)phenyl]acetic acid derivatives.
¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, one would expect to see distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons on the phenyl ring. The protons on the ring will exhibit a characteristic splitting pattern (typically two doublets) due to their substitution pattern. The acidic proton of the carboxylic acid group may appear as a broad singlet. rsc.org
¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and their chemical environment. Signals are expected for the carboxylic acid carbon, the methylene carbon, and the distinct carbons of the phenyl ring. The carbon atom directly bonded to the fluorosulfonyl group will be significantly influenced by the electronegative fluorine and sulfur atoms. chemicalbook.comchemicalbook.com
¹⁹F NMR: Fluorine-19 NMR is particularly important for this class of compounds. It provides a direct method to confirm the presence and electronic environment of the fluorine atom in the fluorosulfonyl (-SO₂F) group. A single signal would be expected for the fluorine atom, and its chemical shift would be characteristic of a sulfonyl fluoride (B91410).
Table 1: Predicted NMR Chemical Shift Ranges for this compound Predicted values are based on the analysis of similar structures like phenylacetic acid and its fluorinated analogues. chemicalbook.comchemicalbook.comgoogle.com
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| ¹H | Aromatic (Phenyl) | 7.2 - 8.0 | Multiplet / Doublets |
| ¹H | Methylene (-CH₂-) | ~3.7 | Singlet |
| ¹³C | Carbonyl (-C=O) | 170 - 180 | - |
| ¹³C | Aromatic (Phenyl) | 125 - 150 | - |
| ¹³C | Methylene (-CH₂-) | ~40 | - |
| ¹⁹F | Fluorosulfonyl (-SO₂F) | Characteristic Shift for Sulfonyl Fluorides | Singlet |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and its derivatives.
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) are commonly used to generate ions of the analyte molecules, often as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. rsc.org This allows for the confirmation of the molecular weight of the target compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is critical for confirming the identity of a newly synthesized derivative and distinguishing it from other compounds with the same nominal mass.
Table 2: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ionization Mode | Expected m/z |
|---|---|---|---|---|
| This compound | C₈H₇FO₄S | 218.21 | ESI+ | [M+H]⁺ ≈ 219.0091 |
| This compound | C₈H₇FO₄S | 218.21 | ESI- | [M-H]⁻ ≈ 217.0000 |
Chromatographic Separation and Purity Assessment
Chromatography is used to separate, identify, and quantify the components of a mixture. It is vital for assessing the purity of synthesized compounds and for isolating specific derivatives.
HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile compounds like this compound. These methods are used to determine the purity of a sample and to quantify the amount of the compound present.
A typical analysis involves a reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape for the acidic analyte. nih.govsigmaaldrich.com Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore. sigmaaldrich.com UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov
Table 3: Typical HPLC/UPLC Parameters for Analysis of Phenylacetic Acid Analogs Conditions are based on established methods for similar compounds. nih.govsigmaaldrich.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.05-0.1% acid (TFA or Formic Acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV, typically between 210-260 nm |
| Column Temperature | 25 - 40 °C |
In the course of research, various derivatives or isomers of this compound may be produced. Developing chromatographic methods to separate these closely related compounds is a significant challenge. For instance, the synthesis could result in positional isomers or other byproducts.
Method development involves systematically adjusting parameters like the mobile phase composition (the ratio of organic solvent to water), the type of organic solvent (acetonitrile vs. methanol), the pH of the mobile phase, and the column chemistry to achieve baseline resolution between the target compound and any impurities or related derivatives. nih.gov This ensures that the purity of the compound can be accurately assessed and is essential for isolating pure material for subsequent experiments. Such methods are routinely utilized to monitor the progress of chemical reactions and to support purification efforts. nih.gov
Computational and Theoretical Investigations of 2 4 Fluorosulfonyl Phenyl Acetic Acid
Potential Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For a compound like 2-[4-(Fluorosulfonyl)phenyl]acetic acid, DFT methods could be used to optimize its three-dimensional geometry and calculate a variety of electronic properties.
Key areas for future investigation would include:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability, while a small gap indicates a molecule is more likely to be reactive.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the oxygen atoms of the carboxylic acid and sulfonyl fluoride (B91410) groups, while positive potential might be found near the acidic proton.
A hypothetical table of such calculated properties is presented below to illustrate the type of data that could be generated.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on actual published research.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |
Prospective Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations could provide invaluable insights into the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in a solvent environment.
Potential research applications include:
Conformational Flexibility: The acetic acid side chain and its orientation relative to the phenyl ring are subject to rotational freedom. MD simulations could identify the most stable conformers (low-energy states) and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its biological activity and physical properties.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers could study how intermolecular forces, such as hydrogen bonding between the carboxylic acid group and water, influence its structure and dynamics.
Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other. MD simulations could reveal preferred arrangements, such as the formation of hydrogen-bonded dimers between the carboxylic acid moieties, a common feature for carboxylic acids.
Feasibility of Predicting Spectroscopic Parameters for Aid in Structural Assignment
Computational methods are frequently used to predict spectroscopic data (NMR, IR, Raman) to help interpret experimental results and confirm molecular structures.
NMR Spectroscopy: Quantum chemical methods can calculate the nuclear magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei. These can be converted into predicted chemical shifts (δ), which are invaluable for assigning peaks in experimental NMR spectra.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These computed spectra can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra to assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretches of the C=O (carbonyl), O-H (hydroxyl), and S=O (sulfonyl) bonds.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative and not based on actual published research.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | ~3400 (monomer), ~2500-3000 (dimer) |
| Carboxylic Acid | C=O Stretch | ~1750 (monomer), ~1710 (dimer) |
| Sulfonyl Fluoride | S=O Asymmetric Stretch | ~1450 |
| Sulfonyl Fluoride | S=O Symmetric Stretch | ~1230 |
| Sulfonyl Fluoride | S-F Stretch | ~850 |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The industrial and laboratory-scale synthesis of 2-[4-(fluorosulfonyl)phenyl]acetic acid and related aryl sulfonyl fluorides has traditionally relied on multi-step processes, often involving harsh reagents. A key future direction is the development of more efficient, safer, and environmentally benign synthetic strategies.
Conventional methods for creating the aryl sulfonyl fluoride (B91410) moiety often start with the corresponding sulfonyl chlorides, which are subsequently subjected to a halogen exchange reaction. ccspublishing.org.cn However, sulfonyl chlorides themselves can be unstable, and their synthesis may require toxic chlorinating agents. acs.org Modern research is focused on bypassing these intermediates and utilizing more sustainable reagents and conditions.
Recent advancements include:
Electrochemical Synthesis : Flow chemistry approaches enabling the electrochemical oxidative coupling of thiols with potassium fluoride offer a green alternative. acs.orgresearchgate.net This method avoids stoichiometric oxidants and can be performed at room temperature, significantly improving the safety and sustainability profile. researchgate.net
Direct Conversion of Sulfonic Acids : Protocols have been developed for the direct conversion of stable and readily available sulfonic acids and their salts into sulfonyl fluorides using reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E®. nih.gov
Catalytic Methods : Palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts represents a novel catalytic route, using cost-effective sulfur dioxide sources and fluorine sources under mild conditions. rsc.orgrsc.org
Greener Fluorine Sources : A significant push is being made to replace corrosive fluorinating agents like potassium bifluoride (KHF2) with simpler salts like potassium fluoride (KF), often coupled with green oxidants, in one-pot procedures. acs.org
For the phenylacetic acid portion of the molecule, sustainable methods such as the palladium-catalyzed carbonylation of benzyl (B1604629) chloride derivatives are being refined to achieve high yields under milder conditions. researchgate.net
| Synthetic Strategy | Key Features | Advantages over Traditional Methods | Reference |
|---|---|---|---|
| Electrochemical Coupling | Uses thiols and KF in a flow reactor. | Avoids harsh oxidants, improved safety, scalable. | acs.orgresearchgate.net |
| From Sulfonic Acids | Direct one-step conversion of sulfonic acids/salts. | Utilizes stable starting materials, avoids sulfonyl chloride intermediates. | nih.gov |
| Palladium Catalysis | Catalytic fluorosulfonylation of arenes. | High efficiency, mild reaction conditions. | rsc.orgrsc.org |
| Green Fluorination | Employs KF as the sole fluorine source with a green oxidant. | Reduces corrosion and hazards associated with KHF2. | acs.org |
Expansion of Applications in Targeted Chemical Biology and Material Science
The dual functionality of this compound makes it an exceptionally valuable scaffold for creating advanced molecules for chemical biology and materials science.
In Chemical Biology: The fluorosulfonyl group is a privileged "warhead" for targeted covalent inhibitors and chemical probes. ccspublishing.org.cn It exhibits remarkable stability in biological milieu but can be induced to react with specific nucleophilic amino acid residues (like tyrosine, lysine, and serine) within a protein's binding pocket. ccspublishing.org.cn The acetic acid moiety of this compound provides a convenient attachment point for ligands, affinity tags, or fluorescent reporters, enabling the construction of highly specific probes for "inverse drug discovery" and proteome profiling. acs.org
In Material Science: The fluorosulfonyl group is a key connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for polymer synthesis. rsc.orgnih.gov this compound can be envisioned as a monomer or a functionalizing agent to create novel polymers. For instance, it could be used to synthesize high-molecular-weight polysulfates through reactions with bis-silylated diols. nih.gov These polymers possess unique properties, including high thermal stability, due to the robust sulfate (B86663) linkage. The compound could also be used to modify surfaces or existing polymers, introducing new functionalities. nih.gov There is also emerging interest in using sulfonyl fluoride motifs in advanced materials like electrolytes for high-voltage lithium-metal batteries. nih.gov
| Field | Potential Application of this compound | Key Enabling Feature | Reference |
|---|---|---|---|
| Chemical Biology | Scaffold for targeted covalent inhibitors and activity-based probes. | Selectively reactive -SO2F "warhead" and versatile -CH2COOH linker. | ccspublishing.org.cnacs.org |
| Polymer Chemistry | Monomer for the synthesis of high-performance polysulfates via SuFEx. | SuFEx-reactive -SO2F group for polymerization. | rsc.orgnih.gov |
| Surface Science | Agent for surface modification and functionalization. | Ability to form robust covalent linkages to surfaces. | nih.gov |
| Energy Materials | Precursor for electrolyte components in advanced batteries. | High stability and unique electrochemical properties of the sulfonyl fluoride group. | nih.gov |
Exploration of New Reactivity Modes for the Fluorosulfonyl Group
The fluorosulfonyl group was long considered to be largely inert. However, the development of Sulfur(VI) Fluoride Exchange (SuFEx) by Nobel laureate K. Barry Sharpless has redefined its role in chemistry, establishing it as a next-generation click chemistry connector. scripps.edusigmaaldrich.com SuFEx chemistry leverages the unique balance of stability and latent reactivity of the S(VI)-F bond. scripps.edu
While exceptionally stable to hydrolysis and reduction, the fluorosulfonyl group can be activated to react efficiently and selectively with a range of nucleophiles, particularly silyl (B83357) ethers, alcohols, and amines. eurekalert.orgnih.gov This transformation is often facilitated by simple catalysts and is highly chemoselective, proceeding with high yields and creating robust sulfate or sulfonamide linkages. sigmaaldrich.comnih.gov This reactivity is distinct from that of sulfonyl chlorides, which are generally more reactive but less stable and selective. nih.gov
Future research will likely focus on:
Expanding the Catalytic Scope : Discovering new catalysts that can lower activation barriers and broaden the range of nucleophiles compatible with SuFEx reactions.
Unveiling Novel Transformations : Exploring reactions beyond simple substitution, potentially involving radical pathways or transition-metal-mediated processes to forge new types of bonds.
Context-Dependent Reactivity : Further investigating the factors within complex environments, such as protein binding pockets, that activate the S-F bond, leading to highly selective covalent modifications. ccspublishing.org.cn
| Functional Group | Relative Stability | Primary Reactivity Mode | Key Characteristics | Reference |
|---|---|---|---|---|
| Sulfonyl Fluoride (-SO2F) | High | Sulfur(VI) Fluoride Exchange (SuFEx) | Highly stable, chemoselective, requires activation/catalysis. | nih.govscripps.edusigmaaldrich.com |
| Sulfonyl Chloride (-SO2Cl) | Moderate | Nucleophilic Substitution | More reactive, less stable, prone to reduction. | nih.gov |
| Fluorosulfate (-OSO2F) | High | SuFEx / Covalent Modification | Generally less electrophilic than sulfonyl fluorides, offering greater selectivity. | acs.org |
Integration into Automated Synthesis Platforms
The robustness, high fidelity, and broad substrate scope of reactions involving the fluorosulfonyl group, especially SuFEx, make them ideal candidates for integration into automated synthesis platforms. High-throughput and automated chemistry are revolutionizing drug discovery and materials science by enabling the rapid generation and testing of large compound libraries.
The synthesis of this compound derivatives can be streamlined using flow chemistry . Modular flow reactors allow for the safe in-situ generation and immediate use of potentially hazardous reagents, improve reaction efficiency through precise control of conditions, and can be operated continuously for scalable production. uva.nl Researchers have already demonstrated the synthesis of sulfonyl fluorides and subsequent SuFEx ligations in integrated flow systems, dramatically reducing reaction times and improving safety. researchgate.netuva.nl
Looking forward, building blocks like this compound can be incorporated into fully automated platforms that combine artificial intelligence for reaction planning with robotic systems for execution. youtube.com Such platforms can utilize the compound as a key input to rapidly synthesize vast libraries of covalent inhibitors or novel polymers, accelerating the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-[4-(Fluorosulfonyl)phenyl]acetic acid?
- Methodological Answer : The compound is synthesized via a coupling reaction using 3-(1-aminoethyl)benzenesulfonamide and this compound in dimethylformamide (DMF) as the solvent. The reaction employs HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base, with stirring for 30 minutes at room temperature. Post-reaction purification is achieved using mass-directed automated purification (MDAP) under acidic (formate-buffered) conditions, followed by solvent removal under nitrogen .
- Key Parameters :
| Reagent | Role | Concentration |
|---|---|---|
| HATU | Coupling agent | 1.2 equiv |
| DIPEA | Base | 3.0 equiv |
| DMF | Solvent | 0.1 M |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : The compound is characterized using a combination of LC-MS (liquid chromatography-mass spectrometry) with formic acid as a modifier, and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F). High-resolution mass spectrometry (HRMS) in positive-ion mode confirms the molecular formula. Crystal structure analysis (if applicable) involves X-ray diffraction to resolve hydrogen-bonding patterns and π–π interactions, as demonstrated in related sulfonyl fluoride derivatives .
Q. What precautions are necessary for handling sulfonyl fluoride derivatives in laboratory settings?
- Methodological Answer : Use nitrile gloves and safety goggles certified under EN 166 or NIOSH standards. Conduct reactions in a fume hood to avoid inhalation of volatile reagents. Post-handling, decontaminate glassware with 0.1 M NaOH to hydrolyze residual sulfonyl fluoride groups. Store the compound in anhydrous conditions at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence hydrolytic stability and reactivity in biological systems?
- Methodological Answer : The fluorosulfonyl group exhibits moderate hydrolytic stability in phosphate-buffered saline (PBS, pH 7.4), with a half-life (t₁/₂) ranging from 1–38 hours depending on substituents. Reactivity with nucleophiles (e.g., tyrosine surrogates) is assessed via 96-well-plate-based spectroscopic assays using 3-nitrotyrosine as a model. Meta-carboxy derivatives (e.g., compound 12–20 in ) show enhanced stability, making them suitable for targeted protein labeling .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer : Virtual screening using docking software (e.g., AutoDock Vina) identifies PPARγ (peroxisome proliferator-activated receptor gamma) as a potential target. Molecular dynamics simulations assess binding mode stability, focusing on hydrogen bonds between the sulfonyl fluoride group and Arg288/Cys285 residues. Affinity is validated via competitive binding assays with radiolabeled ligands .
Q. How can analytical methods resolve contradictions in detecting sulfonic acid derivatives in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for specificity. For example, the European Reference Laboratory (EURL) for Persistent Organic Pollutants (POPs) mandates inclusion of internal standards (e.g., ¹³C-labeled PFAS) and validation parameters (precision: ±20%, recovery: 60–120%) to address matrix interference. Fluorotelomer sulfonates (4:2, 6:2 FTS) are added to analyte lists due to their prevalence in environmental samples .
Q. What strategies mitigate data discrepancies in crystallographic studies of sulfonyl fluoride derivatives?
- Methodological Answer : Resolve diffraction ambiguities by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters. For hydrogen-bonding networks, use SHELXL with restraints on O–H⋯N distances (e.g., 1.8–2.2 Å). π–π interactions are quantified using PLATON, with centroid-to-centroid distances <4.0 Å considered significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
